2-Chloro-N-methoxy-N,3-dimethylisonicotinamide
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Overview
Description
2-Chloro-N-methoxy-N,3-dimethylisonicotinamide is a chemical compound with the molecular formula C8H11ClN2O2 It is a derivative of isonicotinamide, characterized by the presence of a chloro group, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methoxy-N,3-dimethylisonicotinamide typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the chloro, methoxy, and methyl groups. One common method involves the use of chloroacetyl chloride and methoxymethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methoxy-N,3-dimethylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-N-methoxy-N,3-dimethylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methoxy-N,3-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methoxy-N-methylacetamide
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N,N-diethylacetamide
Uniqueness
2-Chloro-N-methoxy-N,3-dimethylisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide backbone The presence of both chloro and methoxy groups, along with the dimethyl substitution, imparts distinct chemical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-chloro-N-methoxy-N,3-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-7(4-5-11-8(6)10)9(13)12(2)14-3/h4-5H,1-3H3 |
InChI Key |
PJUVZAWFADTJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)N(C)OC |
Origin of Product |
United States |
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